Isoaminile

Übersicht

Beschreibung

Isoaminile ist eine chemische Verbindung, die für ihre antitussiven (hustenstillenden) Eigenschaften bekannt ist. Es wird unter dem Handelsnamen Peracon verwendet. This compound ist auch für seine anticholinergen Wirkungen bekannt, die sowohl antimuskarinische als auch antinicotinische Wirkungen zeigen .

Vorbereitungsmethoden

Isoaminile kann durch verschiedene chemische Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 4-(Dimethylamino)-2-isopropyl-2-phenylpentannitril mit geeigneten Reagenzien unter kontrollierten Bedingungen. Industrielle Produktionsverfahren umfassen typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: this compound wird aufgrund seiner klar definierten Struktur und Eigenschaften als Referenzverbindung in verschiedenen chemischen Studien verwendet.

Biologie: In der biologischen Forschung wird this compound auf seine Auswirkungen auf zelluläre Prozesse und seine potenziellen therapeutischen Anwendungen untersucht.

Medizin: Die antitussiven und anticholinergen Eigenschaften von this compound machen es zu einem interessanten Thema in der medizinischen Forschung, insbesondere bei der Entwicklung von Hustenstillern und Behandlungen für Atemwegserkrankungen.

Industrie: This compound wird in der pharmazeutischen Industrie zur Herstellung von Hustenstillern und anderen verwandten Medikamenten verwendet

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine anticholinergen Eigenschaften. Es wirkt auf das zentrale Nervensystem, um Hustenreflexe zu unterdrücken. This compound interagiert auch mit muskarinischen und nikotinischen Rezeptoren, was zu seinen antimuskarinischen und antinicotinischen Wirkungen führt. Diese Interaktionen führen zur Hemmung der Neurotransmitterfreisetzung und Modulation neuronaler Bahnen, die an Hustenreflexen beteiligt sind .

Analyse Chemischer Reaktionen

Isoaminile undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antitussive Properties

Isoaminile is primarily used as an antitussive agent. Its mechanism of action involves the suppression of the cough reflex by acting on the central nervous system. Research indicates that it functions by inhibiting specific nerve receptors in the airways, which leads to a decrease in cough frequency .

Clinical Efficacy

A double-blind clinical trial demonstrated that this compound (40 mg, three times daily) was as effective as chlophedianol (20 mg, three times daily) in suppressing coughs associated with chest diseases. The study involved 66 patients and found that this compound's duration of action was longer than that of chlophedianol, with minimal side effects reported .

Pharmacological Mechanisms

This compound exhibits both anticholinergic and antinicotinic properties. It acts as an antagonist at muscarinic receptors, which are involved in various physiological processes such as muscle contraction and gland secretion. This characteristic makes this compound a subject of interest in studying conditions like asthma and overactive bladder .

Nicotine Interaction Studies

Due to its structural similarity to nicotine, this compound has been utilized as a research tool to investigate nicotine's effects on the body. Studies have focused on understanding how nicotine interacts with specific receptors and signaling pathways, contributing to insights into nicotine addiction and potential smoking cessation therapies .

Safety Profile and Side Effects

While this compound is generally considered safe when used at therapeutic doses, there have been reports of mild side effects such as gastrointestinal disturbances and allergic reactions in some patients. Notably, it does not induce significant physical dependence, which distinguishes it from other narcotics .

Comparative Analysis with Other Antitussives

The following table compares this compound with other common antitussive agents:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Methadone | High | Opioid analgesic | Long half-life; used for addiction treatment |

| Dextromethorphan | Moderate | Antitussive | NMDA receptor antagonist; non-opioid |

| Codeine | Moderate | Opioid analgesic | Naturally occurring; less potent than morphine |

| Diphenhydramine | Low | Antihistamine | Primarily used for allergies; sedative effects |

| This compound | Moderate | Antitussive | Anticholinergic properties; effective without opioid profile |

Wirkmechanismus

Isoaminile exerts its effects primarily through its anticholinergic properties. It acts on the central nervous system to suppress cough reflexes. This compound also interacts with muscarinic and nicotinic receptors, leading to its antimuscarinic and antinicotinic actions. These interactions result in the inhibition of neurotransmitter release and modulation of neural pathways involved in cough reflexes .

Vergleich Mit ähnlichen Verbindungen

Isoaminile ähnelt anderen antitussiven Verbindungen wie Dextromethorphan und Codein. Es ist einzigartig in seinen dualen anticholinergen Eigenschaften, die sowohl antimuskarinische als auch antinicotinische Wirkungen zeigen. Diese Doppelfunktion unterscheidet this compound von anderen Hustenstillern, die in der Regel nur auf eine Art von Rezeptor abzielen.

Ähnliche Verbindungen umfassen:

Dextromethorphan: Ein weit verbreiteter Hustenstiller mit einem anderen Wirkmechanismus.

Codein: Ein Opioid-Hustenstiller mit analgetischen Eigenschaften.

Biologische Aktivität

Isoaminile, a synthetic compound primarily recognized for its antitussive properties, has garnered attention for its diverse biological activities. This article delves into the pharmacological mechanisms, therapeutic applications, and safety profile of this compound, supported by data tables and research findings.

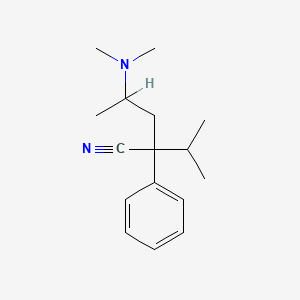

- Molecular Formula : C₁₆H₂₄N₂

- Molecular Weight : 248.38 g/mol

- Common Form : Administered as a cyclamate salt, typically in doses ranging from 40 to 80 mg.

This compound functions primarily as an antitussive agent , suppressing the cough reflex through central nervous system (CNS) action. Its mechanism involves:

- Inhibition of Nerve Receptors : It acts on specific nerve receptors in the airways, reducing cough frequency.

- Anticholinergic Activity : By inhibiting acetylcholine at muscarinic receptors, it diminishes bronchial secretions, further alleviating cough symptoms .

Biological Activity Overview

This compound's biological activity extends beyond cough suppression. Key areas of interest include:

- Muscarinic Receptor Antagonism : Research indicates that this compound may modulate muscarinic receptor activity, which could be beneficial in conditions like asthma or overactive bladder.

- Interactions with Opioid Receptors : Preliminary studies suggest potential interactions with opioid receptors, although this compound is not classified as an opioid .

Therapeutic Applications

This compound has been primarily used in clinical settings for:

- Cough Relief : Effective in managing cough associated with bronchitis, influenza, and other respiratory conditions .

- Potential Use in Pain Management : Due to its interaction with opioid receptors, further research could explore its role in pain relief therapies .

Safety and Toxicology

Research has demonstrated that this compound exhibits a favorable safety profile compared to traditional antitussives like codeine. Key findings include:

- No Physical Dependence : Studies indicate that this compound does not lead to physical dependence or withdrawal symptoms even after prolonged administration .

- Toxicity Profile : The median lethal dose (LD50) of this compound is comparable to codeine when administered subcutaneously but shows lower toxicity via intravenous and oral routes .

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Subcutaneous | Similar to codeine |

| Intravenous | Lower than codeine |

| Oral | Lower than codeine |

Case Studies

Several case studies highlight the clinical implications and safety of this compound:

- Long-term Administration Studies : Dogs administered this compound for 40 days showed no withdrawal symptoms when treatment was abruptly stopped, indicating a low risk of dependence .

- Toxicity Observations : Acute toxicity studies on mice and rats revealed symptoms such as increased spontaneous movement and tremors at high doses; however, these were not significantly different from those observed with codeine .

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLSCFISQHLEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28416-66-2 (citrate) | |

| Record name | Isoaminile [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5057830 | |

| Record name | Isoaminile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-51-0 | |

| Record name | Isoaminile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoaminile [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoaminile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoaminile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMINILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4823W2PQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.